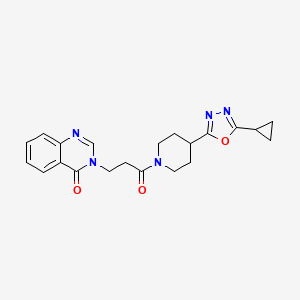![molecular formula C14H17ClN2O2 B2765190 N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411243-99-5](/img/structure/B2765190.png)
N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-methoxyphenyl group and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or 1,4-diamines.
Introduction of the 5-Chloro-2-methoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 5-chloro-2-methoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions using reagents like 5-chloro-2-methoxybenzyl chloride.
Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide group through an amide coupling reaction. This can be achieved using reagents such as prop-2-enoyl chloride and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or methoxy groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]acetamide
- N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]but-2-enamide
- N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-ynamide
Uniqueness
N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-14(18)16-11-6-7-17(9-11)12-8-10(15)4-5-13(12)19-2/h3-5,8,11H,1,6-7,9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYQKABZVXSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCC(C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE](/img/structure/B2765108.png)



![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate](/img/structure/B2765117.png)
![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)




![3,4,5,6-Tetrachloropicolinic acid [2-keto-2-(m-anisylamino)ethyl] ester](/img/structure/B2765129.png)
![2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride](/img/structure/B2765130.png)
